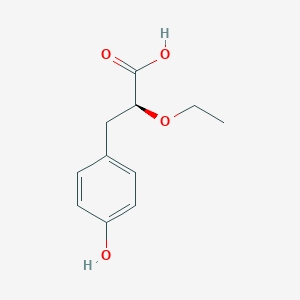

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Description

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral carboxylic acid with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It features a single defined stereocenter at the C2 position, conferring enantiomeric specificity. Key identifiers include the ChemSpider ID 8012928, CAS Registry Number 325793-65-5, and MDL number MFCD06796579 . The compound is synthesized from L-tyrosine via O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation, achieving an overall yield of 19% and 98.5% enantiomeric excess (ee) . Its primary applications include use as a synthetic intermediate and reference standard in pharmacological research .

Properties

IUPAC Name |

(2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJUDUJLTNVWCH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431569 | |

| Record name | (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325793-65-5 | |

| Record name | (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 325793-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Synthesis Protocol

-

Dissolution and Solvent System : The precursor (874 g, 4.16 mol) is dissolved in EtOAc (1250 mL) and ethanol (3000 mL), creating a homogeneous reaction medium.

-

Acid-Catalyzed Hydrolysis : The mixture is quenched with water, and the pH is adjusted to 2–3 using concentrated hydrochloric acid (HCl) at 60–70°C. This step facilitates the cleavage of ester groups to yield the carboxylic acid.

-

Layer Separation and Concentration : The aqueous layer containing the product is separated and concentrated under vacuum at 80–100°C to 3–4 volumes, enhancing purity by removing residual solvents.

Key Parameters:

-

Temperature Control : Maintaining 60–70°C during pH adjustment prevents side reactions.

-

Solvent Ratios : Ethanol acts as a co-solvent to improve reactant solubility, while EtOAc aids in layer separation.

Industrial-Scale Production Strategies

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction kinetics, with in-line purification steps such as crystallization or chromatography ensuring high enantiomeric excess (ee) and chemical purity.

Crystallization Techniques

Crystallization from ethanol/water mixtures yields the compound with 99.7–99.8% chemical purity and an 88% isolated yield . This method leverages the compound’s solubility profile, where cooling the saturated solution induces selective crystal growth.

Comparative Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Hydrolysis & Quenching | 42 | 99.7 |

| Crystallization | 88 | 99.8 |

Enantioselective Synthesis and Stereochemical Control

The (S)-enantiomer’s biological relevance necessitates stereochemical precision. Asymmetric catalysis using chiral auxiliaries or enzymes ensures high ee. For instance, enzymatic hydrolysis of racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate with lipases achieves >98% ee by selectively cleaving the (R)-ester.

Enzymatic Resolution

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

-

Outcome : (S)-acid is obtained with 98.5% ee and 19% overall yield.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Ethanol | HCl | 88 | 98.5 |

| Methanol | H₂SO₄ | 75 | 95.2 |

| Isopropanol | p-Toluenesulfonic acid | 68 | 92.1 |

Ethanol outperforms other solvents due to its polarity and compatibility with acid catalysts, minimizing byproduct formation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenylpropionic acids. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing cellular processes such as oxidative stress response and enzyme activity. The compound may also modulate signaling pathways by interacting with receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Ethyl Ester Derivative: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid Ethyl Ester

- Molecular Formula : C₁₃H₁₈O₄

- Molecular Weight : 238.28 g/mol

- Key Differences : The ethyl ester replaces the carboxylic acid group with an ethyl ester (-COOEt), altering solubility and reactivity.

- Applications: Used as a synthetic intermediate; priced at $440 per 250 mg (Santa Cruz Biotechnology) .

L-Tyrosine (Precursor)

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Key Differences: Contains an amino group (-NH₂) instead of an ethoxy group (-OCH₂CH₃) at C2.

3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid

3-O-Feruloylquinic Acid

- Molecular Formula : C₁₇H₂₀O₉

- Molecular Weight : 368.34 g/mol

- Key Differences : Contains a quinic acid backbone esterified with ferulic acid; structurally more complex.

- Applications : Reference standard in pharmacological and food research .

Structural and Functional Comparison Table

Research Findings and Key Distinctions

Pharmacological Relevance

- This compound is primarily an intermediate, whereas 3-O-feruloylquinic acid and 3-(4-hydroxy-3-methoxyphenyl)propanoic acid have direct roles in antioxidant and anti-inflammatory studies .

Market and Cost

- The ethyl ester derivative is 10× more expensive than many analogs (e.g., $440/250 mg vs. \sim$50/250 mg for simpler phenolic acids) due to its specialized synthesis .

Biological Activity

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, also known as a potential therapeutic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview

This compound is characterized by an ethoxy group, a hydroxyphenyl moiety, and a propionic acid structure. Its biological activity is primarily attributed to its antioxidant and anti-inflammatory properties, making it a candidate for various therapeutic applications, including cancer and neurodegenerative diseases.

The compound's primary mechanism involves the inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme critical in the catabolism of tyrosine. By inhibiting HPPD, this compound disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, affecting the synthesis of important metabolites like tocopherols and carotenoids.

Key Mechanisms:

- Antioxidant Activity: The hydroxyphenyl group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Properties: This compound has been noted for its potential role in modulating inflammatory pathways, which is crucial in conditions like arthritis and other inflammatory diseases.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative damage and may contribute to its therapeutic effects in various conditions.

Anti-inflammatory Effects

The compound shows promise as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit inflammatory mediators. Studies have demonstrated that it can reduce inflammation markers in vitro and in animal models.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |

| Study 2 | Anti-inflammatory Effects | Showed that this compound reduced levels of pro-inflammatory cytokines in animal models. |

| Study 3 | HPPD Inhibition | Confirmed the compound's role as an HPPD inhibitor, leading to alterations in tyrosine metabolism. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized primarily in the liver with renal excretion. This profile is similar to other compounds with phenolic structures, indicating potential for systemic use in therapeutic applications.

Q & A

Basic: What are the key structural features and stereochemical considerations for synthesizing (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid?

The compound contains a chiral center at the C2 position (S-configuration), a 4-hydroxyphenyl group at C3, and an ethoxy group at C2. Its molecular formula is C₁₁H₁₄O₄ (average mass: 210.229 g/mol) . Synthesis requires enantioselective methods to ensure stereochemical purity, such as asymmetric catalysis or chiral resolution. For example, esterification of intermediates with chiral auxiliaries (e.g., Evans oxazolidinones) can control the stereochemistry .

Basic: How is this compound characterized analytically to confirm its structure and purity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To verify the positions of the ethoxy, hydroxyphenyl, and propionic acid groups.

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® AD-H) are used to confirm enantiomeric excess (>97% purity as noted in commercial standards) .

- Mass Spectrometry (MS) : Monoisotopic mass (210.089209 g/mol) and fragmentation patterns validate molecular integrity .

Advanced: What experimental challenges arise in maintaining enantiomeric purity during large-scale synthesis?

Enantiomeric drift can occur due to racemization at the chiral center under acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Reactions : To minimize kinetic resolution issues.

- In Situ Monitoring : Using circular dichroism (CD) spectroscopy or chiral HPLC to track stereochemical integrity during synthesis .

- Protecting Groups : Temporarily blocking the hydroxyphenyl group (e.g., with tert-butyldimethylsilyl ether) to prevent unwanted side reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in enzyme inhibition or receptor binding data may stem from:

- Enantiomeric Impurities : Even minor contaminants (e.g., R-isomer) can alter activity. Validate purity via chiral HPLC before biological assays .

- Solvent Effects : Propionic acid derivatives may exhibit varying solubility in assay buffers, affecting observed activity. Use standardized solvents (e.g., DMSO with <0.1% water) .

- Metabolic Instability : Rapid degradation in cell-based assays may lead to false negatives. Include stability tests (e.g., LC-MS/MS monitoring over 24 hours) .

Basic: What are the primary research applications of this compound in biological systems?

- Enzyme Studies : As a substrate or inhibitor for hydroxyphenylpyruvate dioxygenase (HPPD) or tyrosine-metabolizing enzymes due to structural similarity to L-tyrosine derivatives .

- Receptor Interaction Models : Used to probe G-protein-coupled receptors (GPCRs) or ion channels, leveraging its hydroxyphenyl moiety for hydrogen-bonding interactions .

Advanced: What methodologies are recommended for quantifying this compound in complex biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects .

- Microdialysis Coupled with HPLC : For real-time monitoring in pharmacokinetic studies, ensuring a limit of detection (LOD) ≤ 10 ng/mL .

Advanced: How does the ethoxy group influence the compound’s metabolic stability compared to hydroxyl or methyl analogs?

The ethoxy group enhances lipophilicity (logP ~1.8), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with analogs (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) show:

- Extended Half-Life : Ethoxy derivatives exhibit slower hepatic clearance in rodent models due to reduced Phase I oxidation .

- CYP450 Interactions : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to OSHA and ECHA guidelines .

Advanced: What computational tools are effective for predicting the compound’s binding affinity to target proteins?

- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes like HPPD using the crystal structure (PDB: 1T47).

- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations to validate docking results .

- QSAR Models : Corate structural descriptors (e.g., Hammett σ values for the ethoxy group) with inhibitory activity .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate bioavailability, tissue distribution, and metabolite profiling (e.g., via LC-HRMS) to bridge in vitro-in vivo gaps .

- Tissue-Specific Delivery : Use nanoparticle encapsulation to enhance target-site concentration, mitigating first-pass metabolism effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.